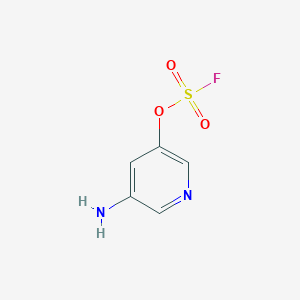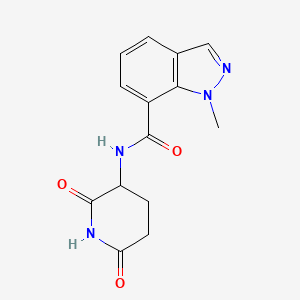
(1-Ethylcyclobutyl)methyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylcyclobutyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a cyclobutyl ring, an ethyl group, and a sulfonate ester linked to a methylbenzene moiety, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of (1-Ethylcyclobutyl)methanol with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(1-Ethylcyclobutyl)methanol+4-methylbenzene-1-sulfonyl chloride→(1-Ethylcyclobutyl)methyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Ethylcyclobutyl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can hydrolyze to form (1-Ethylcyclobutyl)methanol and 4-methylbenzenesulfonic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Hydrolysis: (1-Ethylcyclobutyl)methanol and 4-methylbenzenesulfonic acid.
Oxidation: Ketones or carboxylic acids derived from the oxidation of the ethyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (1-Ethylcyclobutyl)methyl 4-methylbenzene-1-sulfonate serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: The compound can be used to study enzyme-catalyzed reactions involving sulfonate esters, providing insights into enzyme specificity and mechanism.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly as a prodrug or a building block for active pharmaceutical ingredients.
Industry:
Surfactants and Detergents: Sulfonate esters are commonly used in the formulation of surfactants and detergents due to their ability to lower surface tension and enhance cleaning efficiency.
Mecanismo De Acción
The mechanism of action of (1-Ethylcyclobutyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, the compound may act as a substrate for sulfonate esterases, leading to its hydrolysis and the release of (1-Ethylcyclobutyl)methanol and 4-methylbenzenesulfonic acid. The molecular pathways involved in these reactions are typically enzyme-catalyzed and involve nucleophilic attack on the sulfonate ester bond.
Comparación Con Compuestos Similares
- (1-Methylcyclobutyl)methyl 4-methylbenzene-1-sulfonate
- (1-Ethylcyclopropyl)methyl 4-methylbenzene-1-sulfonate
- (1-Ethylcyclobutyl)methyl 4-chlorobenzene-1-sulfonate
Comparison:
- Structural Differences: The presence of different substituents on the cyclobutyl ring or the benzene ring can significantly alter the chemical and physical properties of these compounds.
- Reactivity: The reactivity of these compounds in nucleophilic substitution, hydrolysis, and oxidation reactions can vary based on the nature of the substituents.
- Applications: While all these compounds may find use in similar applications, their specific properties can make them more suitable for certain roles. For example, the presence of a chlorine atom in (1-Ethylcyclobutyl)methyl 4-chlorobenzene-1-sulfonate may enhance its reactivity in certain chemical reactions.
Propiedades
Fórmula molecular |
C14H20O3S |
|---|---|
Peso molecular |
268.37 g/mol |
Nombre IUPAC |
(1-ethylcyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-3-14(9-4-10-14)11-17-18(15,16)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Clave InChI |
ZOYKMAIVIKIMHH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)







![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)



